N-(2,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide
Description
N-(2,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide is a synthetic prolinamide derivative featuring a 2,4-dichlorophenyl substituent and a 4-methoxyphenylsulfonyl group. Key structural elements include:
- Prolinamide backbone: A pyrrolidine ring linked to an amide group, which may influence conformational rigidity and binding interactions.
- 2,4-Dichlorophenyl group: A halogenated aromatic moiety known for enhancing lipophilicity and influencing receptor binding (e.g., cannabinoid receptors ).
Properties
Molecular Formula |
C18H18Cl2N2O4S |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H18Cl2N2O4S/c1-26-13-5-7-14(8-6-13)27(24,25)22-10-2-3-17(22)18(23)21-16-9-4-12(19)11-15(16)20/h4-9,11,17H,2-3,10H2,1H3,(H,21,23) |
InChI Key |
KLQRRPYLNZSLCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide typically involves the reaction of 2,4-dichloroaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting intermediate is then reacted with proline to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Aromatic Rings
N-(2,4-Difluorophenyl)-1-[(4-methylphenyl)sulfonyl]-L-prolinamide ()
- Structural differences: Halogen substitution: Fluorine replaces chlorine at the 2,4-positions on the phenyl ring. Fluorine’s electronegativity may reduce steric bulk and alter electronic properties compared to chlorine. Methyl vs.
- Molecular properties :
- Molecular mass: 380.409 g/mol (vs. ~407.3 g/mol for the target compound, assuming similar backbone).
- Stereochemistry: Defined stereocenter at the prolinamide backbone, which may influence biological activity.
N-[3,4-(Methylenedioxy)benzyl]-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21a) ()
Sulfonyl vs. Amino Linkages
N-(4-Fluorobenzyl)-2-[(2,4-dichlorophenyl)amino]propanamide (23b) ()
- Key difference: Replacement of the sulfonyl group with an amino linker.
- Lower metabolic stability due to the absence of the sulfonyl group’s resistance to enzymatic cleavage.
Dichlorophenyl-Containing Analogs in Pharmacology
AM251 and Rimonabant ()
- Structural comparison :
- Both feature 2,4-dichlorophenyl groups but utilize pyrazole-carboxamide backbones.
- Biological relevance: AM251 and rimonabant are cannabinoid receptor (CB1) antagonists, suggesting that the 2,4-dichlorophenyl moiety may play a role in receptor binding . The prolinamide backbone in the target compound could offer distinct conformational preferences compared to pyrazole-based scaffolds.
Data Tables
Table 1: Structural and Molecular Comparisons
*Estimated based on structural similarity.
Table 2: Impact of Substituents on Properties
Research Findings and Implications
- Biological activity: The 2,4-dichlorophenyl group is recurrent in cannabinoid receptor ligands (e.g., AM251), hinting at possible neurological or metabolic targets for the target compound .
- Physicochemical properties: Methoxy and sulfonyl groups may enhance solubility compared to methyl or amino analogs, though this requires experimental validation.
Biological Activity
N-(2,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide is a compound of interest due to its unique molecular structure and potential therapeutic applications. This article delves into its biological activity, focusing on antimicrobial and anticancer properties, as well as its mechanism of action and interactions with biological targets.
Molecular Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 429.3 g/mol. Its structure features a prolinamide core with significant substituents that enhance its biological activity, including a 2,4-dichlorophenyl group and a 4-methoxyphenylsulfonyl moiety.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits notable antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, indicating a potential role as an antibacterial agent. The exact mechanism of action is under investigation, but it may involve interference with bacterial cell wall synthesis or protein synthesis pathways.
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In cellular assays, it has been shown to inhibit the proliferation of cancer cell lines such as SW480 and HCT116, with IC50 values reported at approximately 2 μM and 0.12 μM, respectively . The compound's mechanism may involve the inhibition of specific signaling pathways associated with cancer cell growth and survival.
The biological activity of this compound is thought to be mediated through its interactions with various biological targets:
- Enzyme Inhibition : The compound shows potential as an inhibitor of enzymes involved in cancer progression. For instance, it may inhibit β-catenin signaling, which is crucial in many cancer types .
- Binding Affinity : Studies are ongoing to elucidate its binding affinity toward specific receptors and enzymes relevant to disease pathways. Understanding these interactions is vital for optimizing its therapeutic use.
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| N-(4-chlorophenyl)-1-(benzenesulfonyl)prolinamide | Contains a proline core and sulfonamide group | Exhibits different biological activity profiles |
| 4-Methyl-N-(2,6-dichlorophenyl)proline | Similar proline structure but lacks sulfonic acid functionality | Focused on neuroprotective effects |
| N-(3-fluorophenyl)-1-(p-toluenesulfonyl)proline | Contains a proline core with fluorinated phenol | Potentially different pharmacokinetic properties |
This table illustrates how the unique substituents in this compound contribute to its distinct biological activities compared to other proline derivatives.
Case Studies
Several studies have documented the biological effects of this compound:
- Anticancer Efficacy : A study demonstrated that the compound significantly inhibited cell proliferation in colorectal cancer models. It was found to reduce Ki67 expression, a marker for cell proliferation .
- Neuroprotective Effects : Another investigation explored the neuroprotective potential of similar compounds that share structural features with this compound, suggesting possible applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
